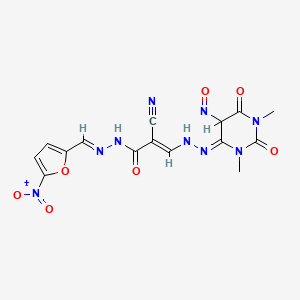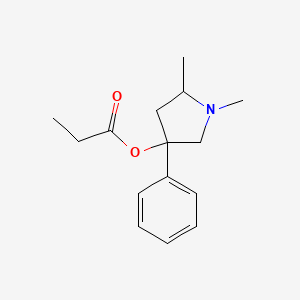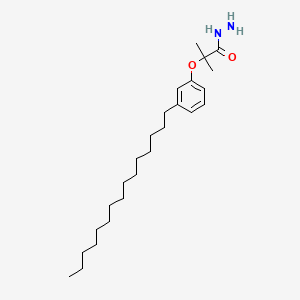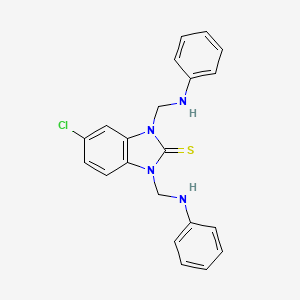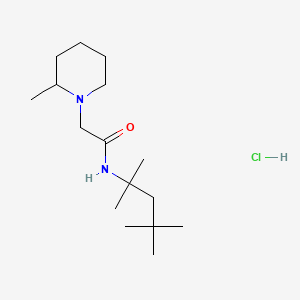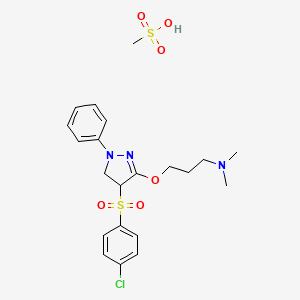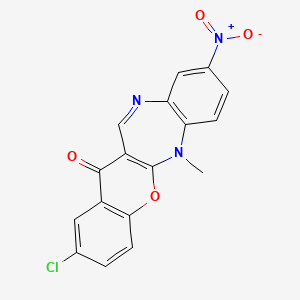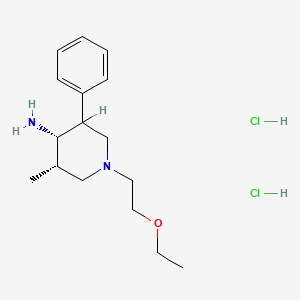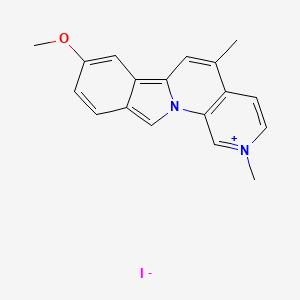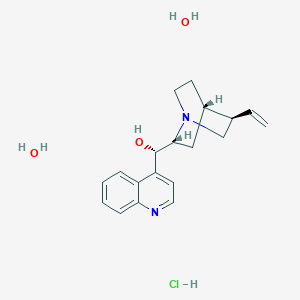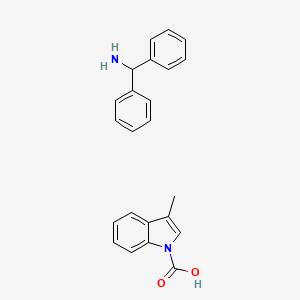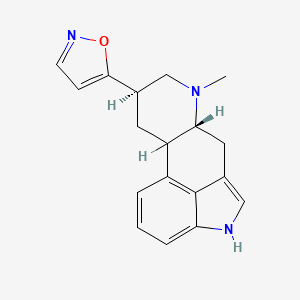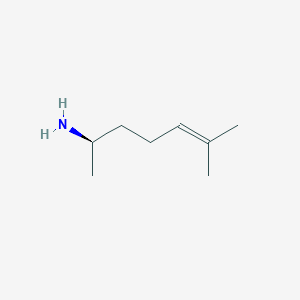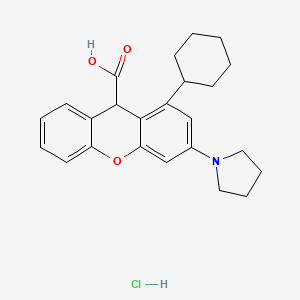
1-Cyclohexyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AHR 346 is a compound that interacts with the aryl hydrocarbon receptor, a ligand-activated transcription factor involved in various biological processes. The aryl hydrocarbon receptor is known for its role in responding to environmental pollutants and regulating gene expression related to xenobiotic metabolism, immune response, and cellular differentiation .
准备方法
The synthesis of AHR 346 involves several steps, including the formation of a fused ring structure. The preparation method typically includes the use of specific reagents and catalysts under controlled conditions to achieve the desired chemical structure . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
化学反应分析
AHR 346 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may lead to the formation of hydroxylated derivatives, while reduction reactions may result in the formation of reduced analogs .
科学研究应用
AHR 346 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the interactions of aryl hydrocarbon receptor ligands. In biology, it is used to investigate the role of the aryl hydrocarbon receptor in cellular processes such as differentiation and immune response . In medicine, AHR 346 is explored for its potential therapeutic applications, including its use as an anti-inflammatory agent and its role in cancer immunotherapy . In industry, it is used in the development of new materials and chemical processes .
作用机制
The mechanism of action of AHR 346 involves its binding to the aryl hydrocarbon receptor, leading to the activation of the receptor and subsequent translocation to the nucleus. This process involves various molecular targets and pathways, including the modulation of immune responses and the regulation of cellular metabolism .
相似化合物的比较
AHR 346 is unique in its specific interactions with the aryl hydrocarbon receptor compared to other similar compounds. Similar compounds include indirubin, 2,3,7,8-tetrachlorodibenzo-p-dioxin, and beta-naphthoflavone . These compounds also interact with the aryl hydrocarbon receptor but may exhibit different binding affinities, selectivity, and biological effects . The uniqueness of AHR 346 lies in its specific structural features and its ability to modulate the receptor’s activity in a distinct manner .
属性
CAS 编号 |
102585-00-2 |
|---|---|
分子式 |
C24H28ClNO3 |
分子量 |
413.9 g/mol |
IUPAC 名称 |
1-cyclohexyl-3-pyrrolidin-1-yl-9H-xanthene-9-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C24H27NO3.ClH/c26-24(27)23-18-10-4-5-11-20(18)28-21-15-17(25-12-6-7-13-25)14-19(22(21)23)16-8-2-1-3-9-16;/h4-5,10-11,14-16,23H,1-3,6-9,12-13H2,(H,26,27);1H |
InChI 键 |
QCAFLSSBSUBTGQ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C2=C3C(C4=CC=CC=C4OC3=CC(=C2)N5CCCC5)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


